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IC50 Data and Experimental Findings
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Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

Cat. No.: S525808

Alpelisib's potency is often measured by its half-maximal inhibitory concentration (IC50) against various

targets and its anti-proliferative effects on different cancer cell lines.

Table 1: Enzyme Inhibition Profile of Alpelisib [1] [2] [3]

Target Enzyme IC50 Value (nM) Assay Type

PI3K p110a (wild-type) 4.6-5nM Cell-free assay
PI3K p110a (H1047R mutant) 4 nM Cell-free assay
PI3K p110a (E545K mutant) 4 nM Cell-free assay
PI3K p110y 250 nM Cell-free assay
PI3K p110d 290 nM Cell-free assay
PI3K p110p3 1200 nM Cell-free assay

Table 2: Cellular Anti-proliferative Activity of Alpelisib (72-hour treatment) [4] [5] [2]

Cell Line Tissue Origin PIK3CA Status IC50 (pM) Assay Method

BT-474 Breast Cancer Mutant (p.Lys111Asn) 0.82 £ 0.03 uM Cell Viability
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Cell Line

SKBR-3

MKN1

SNU601

AGS

MCF-7

HOS

MG-63

Detailed Experimental Protocols

Tissue Origin

Breast Cancer

Gastric Cancer

Gastric Cancer

Gastric Cancer

Breast Cancer

Osteosarcoma

Osteosarcoma

PIK3CA Status

Wild-type

Mutant

Mutant

Mutant

Mutant (p.Glu545Lys)

Information Missing

Information Missing

IC50 (uM)

0.71 £ 0.05 uM

21-52uM

2.1-5.2 uM

21-52uM

0.43 - 0.53 pM

15 pM

6 uM

Assay Method

Cell Viability

CellTiter-Glo

CellTiter-Glo

CellTiter-Glo

CCK-8 / Cell-titer Glo

XTT

XTT

Here are standardized protocols for key experiments used to generate the data above.

Protocol 1: Cell Viability and IC50 Determination

This protocol is used to determine the anti-proliferative IC50 values of Alpelisib [4] [5] [2].

¢ Key Materials: Alpelisib (e.g., from Selleck Chemicals or MedChemExpress), cancer cell lines of
interest, cell culture reagents, DMSO, cell viability assay kits (CellTiter-Glo, MTT, or CCK-8), white or

clear 96-well plates, multi-channel pipettes, CO:z incubator, microplate reader.
e Procedure:
o Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density

attachment.
Drug Preparation: Prepare a 10 mM stock solution of Alpelisib in DMSO. Generate a serial
dilution (e.g., 1:3 or 1:10) in culture medium to create a concentration gradient. The final DMSO
concentration should not exceed 0.1%.

blank wells (medium only).

of 3,000-5,000 cells per well in 100 yL of complete medium. Incubate for 24 hours to allow cell

Drug Treatment: Aspirate the medium from the pre-seeded plates and add 100 pL of the
various Alpelisib concentrations to the wells. Include vehicle control wells (0.1% DMSO) and
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o Incubation: Incubate the treated cells for 72 hours in a humidified 37°C, 5% CO: incubator.

o Viability Assay: Following incubation, add the CellTiter-Glo reagent (or MTT/CCK-8) to each
well according to the manufacturer's instructions. Incubate for the specified time to allow signal
development.

o Data Acquisition: Measure luminescence (for CellTiter-Glo) or absorbance (for MTT/CCK-8)
using a microplate reader.

o Data Analysis: Plot the measured signal (normalized to the vehicle control) against the log of
Alpelisib concentration. Use non-linear regression analysis in software like GraphPad Prism to
calculate the IC50 value.

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol confirms the on-target effect of Alpelisib by analyzing the inhibition of the PI3K/AKT
signaling pathway [4] [3].

o Key Materials: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-
PAGE gels, PVDF or nitrocellulose membranes, electrophoresis and transfer apparatus, primary
antibodies (e.g., p-AKT Ser473, total AKT, p-S6K1, p-S6RP), HRP-conjugated secondary antibodies,
chemiluminescence detection kit.

e Procedure:

o Cell Treatment and Lysis: Treat cells with Alpelisib at desired concentrations (e.g., 0.1-10 uM)
for a predetermined time (e.g., 1-4 hours). Lyse cells in RIPA buffer containing inhibitors on ice.

o Protein Quantification: Clarify lysates by centrifugation and quantify protein concentration
using the BCA assay.

o Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and
transfer to a membrane.

o Antibody Incubation: Block the membrane, then incubate with primary antibodies overnight at
4°C. The next day, incubate with appropriate HRP-conjugated secondary antibodies.

o Signal Detection: Develop the blot using a chemiluminescence substrate and image it.

o Data Analysis: A dose-dependent decrease in phosphorylation levels of AKT (Ser473) and its
downstream targets like S6K1 or S6RP indicates successful PI3K pathway inhibition by Alpelisib.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary mechanism of action of Alpelisib and a key experimental

workflow for synergy studies, as described in the research [4].
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Key Research Applications and Synergies

Alpelisib is not only used as a monotherapy but is also widely investigated in combination with other agents

to overcome resistance and enhance efficacy.

e Overcoming Pyrotinib Resistance in HER2+ Breast Cancer: Combined treatment with pyrotinib
(an ErbB receptor inhibitor) and alpelisib showed a strong synergistic effect, decreasing cell
proliferation and migration, and reversing acquired pyrotinib resistance by suppressing the
compensatory PI3K/AKT pathway activation [4].

¢ Synergy with Paclitaxel in Gastric Cancer: The combination of alpelisib and paclitaxel
demonstrated synergistic anti-proliferative effects, preferentially in PIK3CA-mutant gastric cancer
cells. This combination increased DNA damage response and apoptosis, and also enhanced anti-
migratory activity [5].

o Biomarker-Driven Selection: Research consistently shows that cancer cell lines harboring PIK3CA
mutations are significantly more sensitive to alpelisib than wild-type lines, underscoring the
importance of genetic profiling for predicting treatment response [5] [3].

Key Considerations for Researchers

When working with Alpelisib, please note the following practical and technical aspects derived from the

literature.

e Cytostatic vs. Cytotoxic Effects: The effect of alpelisib can be cell-type dependent. In some
models, like osteosarcoma, its primary effect is cytostatic, causing GO/G1 cell cycle arrest without
significant apoptosis [3].

¢ DMSO Vehicle Control: Consistently, the stock solution is prepared in DMSO. It is critical to ensure
that the final concentration of DMSO in cell culture (typically <0.1%) does not exert cytotoxic effects
on its own.

o Off-Target Activity: While alpelisib is highly selective for the p110a isoform, at higher concentrations
(low micromolar range), it may also inhibit other PI3K isoforms (p110y/d/B), which should be
considered when interpreting results [1] [2].
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PDF]. Available at: [https://www.smolecule.com/products/b525808#dezapelisib-ic50-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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